REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[C:13]1(=[O:23])[NH:17][C:16](=[O:18])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O>O1CCCC1>[CH2:1]([N:17]1[C:13](=[O:23])[C:14]2[C:15](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:16]1=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11]
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Name
|
|
Quantity
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4.23 g
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Type
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reactant
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Smiles
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C(CCCCCCCCC=C)O
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Name
|
|
Quantity
|
3.65 g
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Type
|
reactant
|
Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O
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Name
|
|
Quantity
|
6.51 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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DEAD
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Quantity
|
3.9 mL
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Type
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reactant
|
Smiles
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CCOC(=O)/N=N/C(=O)OCC
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
DEAD
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the temperature below 8-10° C
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
|
Details
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the residue was triturated with diethyl ether (50 ml)
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Type
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CUSTOM
|
Details
|
The solid was removed by filtration
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Type
|
WASH
|
Details
|
washed with diethyl ether (2×50 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with hexane (50 ml) at 40° C
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Type
|
CUSTOM
|
Details
|
The resulting solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with hexane (2×50 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
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Type
|
WASH
|
Details
|
eluting with 10:2 hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC=C)N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |